molecular formula C23H21NO6S2 B11577142 N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)propanamide

N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)propanamide

Cat. No.: B11577142
M. Wt: 471.5 g/mol
InChI Key: OTUUFILKZUYGIF-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide is a complex organic compound with a molecular formula of C23H21NO6S2 . This compound is characterized by its unique structure, which includes an ethoxybenzenesulfonyl group, a naphtho[2,1-d][1,3]oxathiol moiety, and a propanamide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the naphtho[2,1-d][1,3]oxathiol moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the oxathiol ring.

    Introduction of the ethoxybenzenesulfonyl group: This step typically involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Coupling with the propanamide backbone: The final step involves coupling the previously formed intermediates with a propanamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide undergoes various chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace specific functional groups.

Common reagents and conditions for these reactions vary depending on the desired transformation. Major products formed from these reactions include modified derivatives of the original compound with altered functional groups.

Scientific Research Applications

N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of psychiatric disorders due to its interaction with dopamine and serotonin receptors.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide involves its interaction with specific molecular targets . The compound is known to interact with dopamine D2 and serotonin 5-HT2 receptors, which are involved in various neurological pathways. By binding to these receptors, the compound can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as schizophrenia.

Comparison with Similar Compounds

N-(4-Ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide can be compared with other similar compounds, such as :

    Benzo[d][1,3]oxathiol-2-ones: These compounds share the oxathiol ring structure and have similar biological activities.

    4-Methylchromen-2-ones: These compounds are bio-isosteres of the oxathiol derivatives and exhibit similar pharmacological profiles.

    Naphtho[2,1-d][1,3]oxathiol derivatives: These compounds have variations in the substituents on the oxathiol ring, leading to differences in their biological activities and applications.

The uniqueness of N-(4-ethoxybenzenesulfonyl)-2-methyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO6S2

Molecular Weight

471.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-2-methyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)propanamide

InChI

InChI=1S/C23H21NO6S2/c1-4-29-15-9-11-16(12-10-15)32(27,28)24(22(25)14(2)3)19-13-20-21(30-23(26)31-20)18-8-6-5-7-17(18)19/h5-14H,4H2,1-3H3

InChI Key

OTUUFILKZUYGIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C(C)C

Origin of Product

United States

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